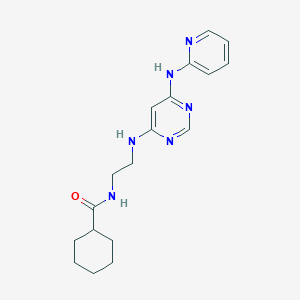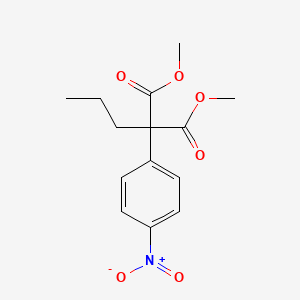![molecular formula C15H14N2 B2841410 1-[(3-Methylphenyl)methyl]benzimidazole CAS No. 537018-04-5](/img/structure/B2841410.png)
1-[(3-Methylphenyl)methyl]benzimidazole
Übersicht
Beschreibung
“1-[(3-Methylphenyl)methyl]benzimidazole” is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound . This compound is a part of a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .
Synthesis Analysis
Benzimidazole is produced by condensation of o-phenylenediamine with formic acid, or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .Molecular Structure Analysis
The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is isostructural with naturally occurring nucleotides . The X-ray crystal structure analysis of selected benzimidazole derivatives has been described in literature .Chemical Reactions Analysis
Benzimidazole is a base . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole, as found in vitamin B12 .Physical And Chemical Properties Analysis
Benzimidazole is a white solid that appears in form of tabular crystals . It has a melting point of 170 to 172 °C . The acidity (pKa) is 12.8 for benzimidazole and 5.6 for the conjugate acid .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Some benzimidazole derivatives, including 1-[(3-Methylphenyl)methyl]benzimidazole, have been synthesized and evaluated for their antioxidant properties. A study found that these derivatives significantly inhibited lipid peroxidation in rat liver, indicating potent antioxidant effects (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).
DNA Binding and Anticancer Activity
Benzimidazole derivatives have been shown to bind DNA and exhibit anticancer activities. A series of new benzimidazole-based Schiff base copper(II) complexes demonstrated significant in vitro cytotoxic effects against human lung, breast, and cervical cancer cell lines. The study highlights the potential of these compounds in cancer therapy (Paul et al., 2015).
Anti-Helicobacter pylori Agents
Novel structures derived from benzimidazole, including this compound, have shown potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds could potentially be used as novel anti-H. pylori agents (Carcanague et al., 2002).
DNA Topoisomerase I Inhibitors
Benzimidazole derivatives have been evaluated for their effects on mammalian type I DNA topoisomerase activity. The study identified compounds that showed potent topoisomerase I inhibition, suggesting their potential use in therapeutic applications targeting DNA replication and cell division processes (Alpan, Gunes, & Topçu, 2007).
Synthesis of Amino Acid Mimetics
Benzimidazole derivatives have been used in the synthesis of amino acid mimetics, indicating their importance in the development of novel pharmaceuticals and biological research tools (Zaman, Kitamura, & Abell, 2005).
Antimicrobial and Anticancer Agents
Benzimidazole derivatives have been designed and synthesized, showing potent antibacterial properties against various strains, including MRSA, and exhibiting significant anticancer activities. These findings suggest their potential as both antimicrobial and anticancer agents (Pham et al., 2022).
Wirkmechanismus
Target of Action
The primary target of 1-[(3-Methylphenyl)methyl]benzimidazole is Cytochrome P450 130 . This enzyme is found in Mycobacterium tuberculosis and plays a crucial role in the organism’s metabolism .
Mode of Action
It is known that benzimidazoles, in general, can interact with various targets, including enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazoles are known to interact with various biochemical pathways, influencing cellular processes .
Result of Action
Benzimidazoles have been associated with various biological activities, including antimicrobial and anticancer effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of benzimidazole derivatives has been shown to be efficient under mild conditions, using a mixture of solvents . This suggests that the compound’s action, efficacy, and stability could be influenced by the surrounding environment.
Safety and Hazards
Zukünftige Richtungen
Benzimidazoles are a very well-known, broad group of compounds that can mimic properties of DNA bases . The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . Future research could focus on the development of new benzimidazole derivatives with enhanced biological activities and lower toxicity.
Eigenschaften
IUPAC Name |
1-[(3-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-12-5-4-6-13(9-12)10-17-11-16-14-7-2-3-8-15(14)17/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVZYYZRLSFTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2841327.png)
![4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2841328.png)
![7-(4-bromophenyl)-N-(2-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2841331.png)

![4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2841334.png)






![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2841348.png)

